
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring attached to a vinyl group, which is further connected to a methylated indole core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole can be achieved through various synthetic routes. One common method involves the condensation of (indol-3-yl)carbaldehydes with piperidine under microwave irradiation. This method provides high yields and is efficient for producing the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is advantageous in industrial settings due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the vinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding indole-2-carboxylic acids.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-acylated indole derivatives.
Applications De Recherche Scientifique
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of fluorescent probes and sensors for analytical applications.
Mécanisme D'action
The mechanism of action of (E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(E)-2-(1H-indol-3-yl)vinyl]hetarenes: These compounds share a similar indole core and vinyl group but differ in the attached heterocyclic ring.
Pyrrolopyrimidine compounds: These compounds have a pyrrolopyrimidine core and exhibit similar biological activities.
Uniqueness
(E)-1-Methyl-2-(2-(piperidin-1-yl)vinyl)-1H-indole is unique due to its specific structural features, including the piperidine ring and the methylated indole core. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
1-methyl-2-[(E)-2-piperidin-1-ylethenyl]indole |
InChI |
InChI=1S/C16H20N2/c1-17-15(9-12-18-10-5-2-6-11-18)13-14-7-3-4-8-16(14)17/h3-4,7-9,12-13H,2,5-6,10-11H2,1H3/b12-9+ |
Clé InChI |
SMHMEZYHCGDWSG-FMIVXFBMSA-N |
SMILES isomérique |
CN1C2=CC=CC=C2C=C1/C=C/N3CCCCC3 |
SMILES canonique |
CN1C2=CC=CC=C2C=C1C=CN3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methoxy-3-methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11867578.png)
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

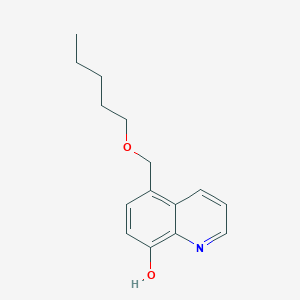
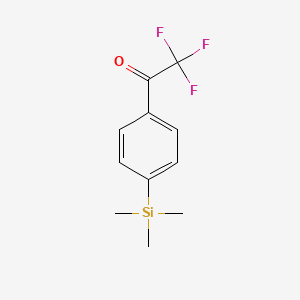
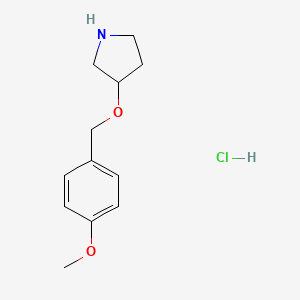

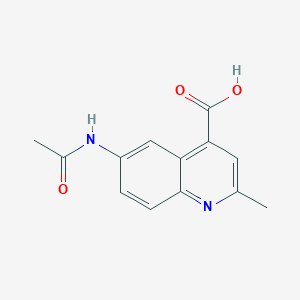
![4-Chloro-6-methyl-7-((tetrahydrofuran-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11867638.png)
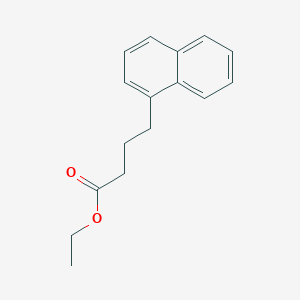
![5-Bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B11867647.png)


